3,3-Difluorocyclobutane-1-carbaldehyde

Catalog No.
S868418
CAS No.
1246765-49-0
M.F
C5H6F2O
M. Wt
120.099
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluorocyclobutane-1-carbaldehyde

CAS Number

1246765-49-0

Product Name

3,3-Difluorocyclobutane-1-carbaldehyde

IUPAC Name

3,3-difluorocyclobutane-1-carbaldehyde

Molecular Formula

C5H6F2O

Molecular Weight

120.099

InChI

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2

InChI Key

WXUHWGRKLOGPGE-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)C=O

Synonyms

3,3-difluorocyclobutanecarbaldehyde;3,3-Difluorocyclobutanecarboxaldehyde

3,3-Difluorocyclobutane-1-carbaldehyde (CAS: 1246765-49-0) is a highly specialized, bifunctional fluorinated building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a rigid cyclobutane core substituted with a gem-difluoro group and a reactive aldehyde handle, this compound serves as a targeted reagent for installing the 3,3-difluorocyclobutyl moiety via reductive amination, Wittig olefination, or Grignard additions [1]. The incorporation of the gem-difluoro motif is a proven strategy to enhance metabolic stability, modulate the basicity of adjacent amines, and improve the lipophilicity of target molecules without adding significant steric bulk [2]. For procurement teams, sourcing this specific aldehyde enables the efficient synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals where standard alkyl or non-fluorinated cycloalkyl groups fail to meet pharmacokinetic or process performance benchmarks.

Substituting 3,3-difluorocyclobutane-1-carbaldehyde with non-fluorinated cyclobutanecarbaldehyde or mono-fluorinated analogs introduces critical failure points in both synthetic efficiency and end-product performance. Non-fluorinated cyclobutanes possess a metabolic liability at the C3 position, making them highly susceptible to rapid cytochrome P450-mediated oxidative degradation, which severely limits the half-life of resulting drug candidates [1]. Furthermore, attempting to use 3-fluorocyclobutane-1-carbaldehyde as a lower-cost alternative results in the generation of cis and trans diastereomers, necessitating costly and yield-depleting chromatographic separations during scale-up [2]. The gem-difluoro compound not only blocks C3 metabolism completely but also maintains a symmetrical substitution pattern that avoids diastereomeric complexity, ensuring reproducible, high-yield integration into complex molecular scaffolds without downstream purification bottlenecks.

Enhanced Electrophilicity and Coupling Yields in Reductive Amination

The strong electron-withdrawing inductive effect of the gem-difluoro group propagates through the cyclobutane ring, significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated or mono-fluorinated analogs [1]. This heightened reactivity makes 3,3-difluorocyclobutane-1-carbaldehyde highly efficient in reductive amination reactions, particularly when coupling with sterically hindered or weakly nucleophilic amines. In comparative synthetic workflows, the gem-difluoro aldehyde demonstrates faster reaction kinetics and higher conversion rates, minimizing unreacted starting materials and reducing the need for excessive equivalents of precious amine intermediates[2].

Evidence DimensionCarbonyl electrophilicity and coupling efficiency
Target Compound DataHigh conversion rates with sterically hindered amines due to enhanced carbonyl electrophilicity
Comparator Or BaselineCyclobutanecarbaldehyde (lower conversion rates, slower kinetics)
Quantified DifferenceSignificantly higher yield and reduced reaction time in sterically demanding couplings
ConditionsReductive amination with sterically hindered amines

Higher coupling efficiency directly translates to lower costs and higher throughput in the late-stage functionalization of complex APIs.

Elimination of Diastereomeric Complexity During Scale-Up

A major procurement advantage of 3,3-difluorocyclobutane-1-carbaldehyde is its structural symmetry at the C3 position, which prevents the formation of geometric isomers. When utilizing the mono-fluorinated comparator, 3-fluorocyclobutane-1-carbaldehyde, the product inherently exists as a mixture of cis and trans diastereomers, which carry through subsequent synthetic steps and require rigorous, yield-reducing separation techniques such as preparative HPLC [1]. By sourcing the gem-difluoro building block, process chemists bypass this stereochemical complexity entirely, ensuring a single, isomerically pure product stream.

Evidence DimensionDiastereomeric mixture formation
Target Compound Data0 diastereomers (symmetric C3 position)
Comparator Or Baseline3-Fluorocyclobutane-1-carbaldehyde (yields a 1:1 to 3:1 cis/trans diastereomeric mixture)
Quantified Difference100% elimination of diastereomeric impurities requiring chromatographic separation
ConditionsStandard synthetic integration and downstream processing

Avoiding diastereomeric mixtures drastically reduces purification costs, simplifies regulatory characterization, and improves overall process yield.

Metabolic Stability and Blockade of C3 Hydroxylation

In drug discovery, the cyclobutyl ring is frequently employed to improve physicochemical properties, but it is notoriously vulnerable to oxidative metabolism at the C3 position by liver microsomes. The integration of 3,3-difluorocyclobutane-1-carbaldehyde into a molecular scaffold effectively blocks this metabolic liability. The robust carbon-fluorine bonds at the C3 position prevent cytochrome P450-mediated hydroxylation, leading to a substantial decrease in intrinsic clearance (CLint) compared to non-fluorinated cyclobutyl derivatives [1]. This structural modification is a proven strategy to extend the in vivo half-life of therapeutic candidates without significantly increasing molecular weight or steric bulk.

Evidence DimensionSusceptibility to C3 oxidative metabolism
Target Compound DataC3 oxidation completely blocked; low intrinsic clearance (CLint)
Comparator Or BaselineCyclobutyl derivatives (high CLint due to rapid C3 hydroxylation)
Quantified DifferenceSubstantial increase in metabolic half-life (often >2-fold reduction in CLint)
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring this fluorinated building block is essential for developing drug candidates with viable pharmacokinetic profiles and reduced dosing frequencies.

Modulation of Amine Basicity for Enhanced Permeability

When 3,3-difluorocyclobutane-1-carbaldehyde is converted to an amine via reductive amination, the strong inductive effect of the gem-difluoro group significantly lowers the pKa of the resulting basic center. Compared to amines derived from non-fluorinated cyclobutanecarbaldehyde, the basicity can be reduced by 1 to 2 pKa units [1]. This reduction in basicity, coupled with the inherent lipophilicity of the fluorine atoms, increases the proportion of the un-ionized compound at physiological pH. Consequently, molecules incorporating the 3,3-difluorocyclobutylmethyl moiety exhibit enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration.

Evidence DimensionAmine pKa and passive permeability
Target Compound DataReduced basicity (pKa lowered by ~1-2 units)
Comparator Or BaselineCyclobutylmethylamines (higher pKa, more ionized at pH 7.4)
Quantified Difference1-2 unit pKa reduction, driving higher passive membrane permeability
ConditionsPhysiological pH (7.4) permeability assays

Precise control over pKa and lipophilicity is critical for optimizing the oral bioavailability and CNS penetration of pharmaceutical compounds.

Synthesis of CNS-Penetrant Therapeutics

3,3-Difluorocyclobutane-1-carbaldehyde is a highly effective precursor for developing CNS-active drugs, such as kinase inhibitors or GPCR modulators. By utilizing this compound in reductive aminations, chemists can lower the pKa of basic amines and increase lipophilicity, directly enhancing blood-brain barrier penetration compared to non-fluorinated analogs [1].

Late-Stage Functionalization of Complex APIs

Due to the enhanced electrophilicity of its carbonyl carbon, this building block is highly suited for the late-stage functionalization of valuable, sterically hindered API intermediates. It provides superior coupling yields and faster reaction times in Grignard and reductive amination protocols where standard aliphatic aldehydes typically stall or require forcing conditions [2].

Development of Metabolically Robust Agrochemicals

In the agrochemical sector, extending the field half-life of active ingredients is paramount. Incorporating the 3,3-difluorocyclobutyl motif via this aldehyde prevents rapid oxidative degradation at the cyclobutane C3 position, offering a stable bioisosteric replacement for metabolically labile alkyl or cycloalkyl groups [3].

XLogP3

0.9

Wikipedia

3,3-Difluorocyclobutane-1-carbaldehyde

Dates

Last modified: 08-15-2023

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